molecular formula C13H14 B091423 1,3,8-Trimethylnaphthalene CAS No. 17057-91-9

1,3,8-Trimethylnaphthalene

Cat. No. B091423
CAS RN: 17057-91-9
M. Wt: 170.25 g/mol
InChI Key: XYTKCJHHXQVFCK-UHFFFAOYSA-N
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Description

1,3,8-Trimethylnaphthalene is a derivative of naphthalene with three methyl groups attached to the first, third, and eighth carbon atoms of the naphthalene ring system. Naphthalene derivatives are significant in various chemical processes and are often used as building blocks in organic synthesis due to their aromaticity and stability.

Synthesis Analysis

The synthesis of trimethylnaphthalenes (TMNs) can be achieved through various methods. One approach towards the synthesis of alkyl-substituted naphthalenes, which could be applicable to 1,3,8-TMN, is demonstrated by the reaction of methylenetriphenylphosphorane with 1,1-disubstituted epoxides and paraformaldehyde, followed by treatment with trimethylsilyl trifluoromethanesulfonate in the presence of diisopropylethylamine . Although the specific synthesis of 1,3,8-TMN is not detailed, the methodologies described could potentially be adapted for its production.

Molecular Structure Analysis

The molecular structure of naphthalene derivatives can be complex, and their analysis often requires sophisticated techniques. For instance, the molecular structures of 1,8-diaminonaphthalene derivatives have been solved by X-ray crystallography, which could provide insights into the structural aspects of 1,3,8-TMN if similar studies were conducted . The structural analysis of such compounds is crucial for understanding their reactivity and physical properties.

Chemical Reactions Analysis

The chemical reactivity of TMNs can be explored through reactions such as aromatic sulphonation. For example, various trimethylnaphthalenes have been sulphonated with sulfur trioxide in nitromethane, leading to mono- and di-sulphonic acid mixtures . The distribution of isomers in these reactions follows predicted reactivity orders based on localization energies and steric factors. This information could be relevant to understanding the reactivity of 1,3,8-TMN in sulphonation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of TMNs are influenced by their molecular structure and the nature of their substituents. The analysis of trimethylnaphthalenes in crude oils and sediments has shown that their composition can be indicative of the source and maturity of the organic matter . For instance, certain TMNs are proposed as markers for angiosperms and can be used to classify crude oils of higher plant origin. The study of TMNs in different geological samples can provide valuable information about the depositional environment and the thermal history of the organic matter.

Scientific Research Applications

  • Geochemical Indicators : 1,3,8-Trimethylnaphthalene, along with other trimethylnaphthalenes (TMNs), is used in geochemistry for analyzing crude oils and sediments. It helps in identifying crude oils of higher plant origin and classifying them according to the age of the organic matter. This is particularly useful in understanding the effects of source and maturity on these compounds (Strachan, Alexander, & Kagi, 1988).

  • Biomarker Studies : TMNs are investigated as biomarkers in terrestrial organic matter from various geological ages. Their presence and distribution offer insights into the biological processes and environmental conditions of past eras (Armstroff, Wilkes, Schwarzbauer, Littke, & Horsfield, 2006).

  • Thermal Maturity Indicators : TMNs' distributions in sedimentary sequences and crude oils serve as indicators of thermal maturity. Changes in their relative abundances can signal different thermal histories of the organic matter, making them valuable in petroleum geochemistry (Alexander, Kagi, Rowland, Sheppard, & Chirila, 1985).

  • Chemical Reactions and Modifications : Studies focus on the chemical reactions involving TMNs, like sulphonation and reactions with hypochlorite. These reactions are important for understanding the chemical properties and potential applications of these compounds in various industrial processes (Lambrechts & Cerfontain, 1982; Onodera, Muratani, Kobatake, & Suzuki, 1986).

  • Biodegradation Studies : The electronic properties of TMNs and their relation to biodegradation rates are studied to understand how these compounds interact with the environment, particularly their role in diesel fuel and bitumen emissions (Ostojić & Đorđević, 2012).

  • Medical and Biological Applications : Research on 1,3,8-Trihydroxynaphthalene, a related compound, explores its role in fungal melanin biosynthesis. This has implications in medical research and understanding certain biological pathways (Rostkowski & Paneth, 2007).

  • Petroleum Geochemistry : TMNs are used in petroleum geochemistry for understanding the processes of oil formation and maturity. Their distribution in crude oils can indicate the level of maturity, biodegradation, and mixing, which is critical for petroleum exploration (Aarssen, Bastow, Alexander, & Kagi, 1999).

  • Environmental Remediation : TMNs are considered in studies related to environmental remediation, particularly in the context of diesel fuel contamination in groundwater. Understanding their behavior and interactions with remediation agents like humic acid is crucial for developing effective cleanup strategies (Molson, Frind, Van Stempvoort, & Lesage, 2002).

  • Sensing Applications : Research into the development of fluorosensors for enantioselective sensing of chiral carboxylic acids has utilized derivatives of naphthalene, indicating potential applications in analytical chemistry (Mei & Wolf, 2004).

properties

IUPAC Name

1,3,8-trimethylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14/c1-9-7-11(3)13-10(2)5-4-6-12(13)8-9/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYTKCJHHXQVFCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC(=CC2=CC=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70904162
Record name Trimethylnaphthalene
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Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,8-Trimethylnaphthalene

CAS RN

17057-91-9, 28652-77-9
Record name 1,3,8-Trimethylnaphthalene
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Record name Naphthalene, 1,3,8-trimethyl-
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Record name Naphthalene, trimethyl-
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Record name Trimethylnaphthalene
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Record name 1,3,8-trimethylnaphthalene
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Record name NAPHTHALENE, 1,3,8-TRIMETHYL-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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